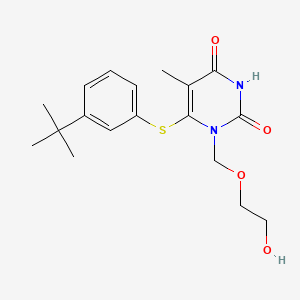

6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Description

Thymine Core

The thymine scaffold is a pyrimidine-2,4-dione system characterized by conjugated carbonyl groups at positions 2 and 4 and a methyl group at position 5. This planar, aromatic structure facilitates hydrogen bonding and π-stacking interactions, critical for base-pairing in nucleic acids. In this derivative, the N-1 hydrogen is replaced by a 2-hydroxyethoxymethyl group, altering electronic distribution and steric bulk.

tert-Butylphenylthio Substituent

The 3-tert-butylphenylthio group at C-6 introduces steric hindrance and lipophilicity. The tert-butyl group (C(CH₃)₃) creates a bulky, electron-donating para-substituent on the phenyl ring, while the thioether linkage (-S-) enhances resistance to oxidative degradation compared to oxygen analogs. This substituent’s hydrophobicity (log P contribution ~3.5) likely influences membrane permeability and target binding.

Hydroxyethoxymethyl Substituent

The 1-((2-hydroxyethoxy)methyl) group replaces the N-1 hydrogen of thymine. This ether-linked side chain contains a terminal hydroxyl group, conferring moderate polarity (log P reduction ~1.2). The flexible ethylene glycol moiety may enhance solubility in aqueous environments while maintaining conformational adaptability for interactions with biological targets.

Comparative Analysis with Analogous Thymine Derivatives

Structural Modifications and Anti-HIV Activity

This compound belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) family of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Key structural comparisons include:

The tert-butyl group at the phenylthio moiety enhances activity compared to unsubstituted HEPT, likely due to improved hydrophobic interactions with the HIV-1 reverse transcriptase pocket. Similarly, replacing the C-5 methyl with larger alkyl groups (e.g., ethyl or isopropyl) further reduces EC₅₀ values, suggesting steric complementarity with the target.

Electronic and Steric Effects

- Hydrophobicity : The tert-butyl group increases log P by ~1.5 compared to HEPT, potentially enhancing blood-brain barrier penetration.

- Conformational rigidity : The bulky tert-butyl group restricts rotation around the C-6 sulfur bond, favoring a bioactive conformation.

- Hydrogen bonding : The hydroxyethoxy group’s terminal hydroxyl can form hydrogen bonds with Asp113 and Tyr318 residues in reverse transcriptase, a feature absent in non-hydroxylated analogs.

Properties

CAS No. |

137897-66-6 |

|---|---|

Molecular Formula |

C18H24N2O4S |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

6-(3-tert-butylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C18H24N2O4S/c1-12-15(22)19-17(23)20(11-24-9-8-21)16(12)25-14-7-5-6-13(10-14)18(2,3)4/h5-7,10,21H,8-9,11H2,1-4H3,(H,19,22,23) |

InChI Key |

GJKWWQXIQBJBCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-(3-tert-Butylphenylthio)thymine Core

The 6-position substitution with a 3-tert-butylphenylthio group is commonly achieved by nucleophilic aromatic substitution or thiolation reactions on a suitably activated thymine derivative.

- Starting Material: 6-halogenated thymine derivatives (e.g., 6-chlorothymine or 6-bromothymine) are used as electrophilic substrates.

- Thiol Source: 3-tert-butylbenzenethiol or its sodium salt acts as the nucleophile.

- Reaction Conditions: The thiolation is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) under mild heating to promote substitution.

This method is supported by analogous procedures reported for related compounds, such as 6-(3,5-dimethylphenylthio)uracil derivatives, where aryl thiols displace halogens on pyrimidine rings efficiently.

Introduction of the (2-hydroxyethoxy)methyl Group at N-1

The N-1 substitution with a (2-hydroxyethoxy)methyl group is generally performed via alkylation:

- Alkylating Agent: 2-(Chloromethoxy)ethanol or 2-(bromomethoxy)ethanol is used to introduce the hydroxyethoxy methyl moiety.

- Base: A mild base such as potassium carbonate or sodium hydride facilitates the alkylation.

- Solvent: Polar solvents like acetonitrile or DMF are preferred.

- Temperature: The reaction is conducted at room temperature or slightly elevated temperatures to optimize yield.

This step is consistent with the preparation of 1-((2-hydroxyethoxy)methyl)-6-phenylthiothymine and related analogs.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-Chlorothymine + 3-tert-butylbenzenethiol, K2CO3, DMF, 60-80°C, 12-24 h | Thiolation at C-6 position | High yield (>80%), monitored by TLC |

| 2 | Intermediate + 2-(chloromethoxy)ethanol, K2CO3, DMF, RT to 50°C, 6-12 h | N-1 alkylation with hydroxyethoxy methyl group | Moderate to high yield (70-85%), purification by chromatography |

Purification and Characterization

- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures is standard.

- Characterization: Confirmed by NMR (1H, 13C), HRMS, and melting point analysis.

- Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze the hydroxyethoxy group.

Research Findings and Optimization

- Yield Optimization: Increasing equivalents of thiol and base, as well as reaction temperature, improves substitution efficiency.

- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants.

- Scale-Up: Gram-scale synthesis has been demonstrated for related compounds with yields around 80%, indicating scalability.

- Substituent Effects: The bulky tert-butyl group on the phenyl ring may influence reaction kinetics and product solubility, requiring optimization of reaction time and temperature.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Thiolation reagent | 3-tert-butylbenzenethiol (1.1-1.5 equiv) | Ensures complete substitution |

| Base for thiolation | K2CO3 or NaH (1.5-2 equiv) | Deprotonates thiol for nucleophilicity |

| Solvent | DMF or DMSO | Enhances solubility and reaction rate |

| Temperature (thiolation) | 60-80°C | Balances rate and side reactions |

| Alkylating agent | 2-(chloromethoxy)ethanol (1.2 equiv) | Provides hydroxyethoxy methyl group |

| Base for alkylation | K2CO3 (1.5 equiv) | Facilitates N-alkylation |

| Temperature (alkylation) | RT to 50°C | Optimizes yield and minimizes decomposition |

| Purification | Silica gel chromatography | Removes impurities and unreacted starting materials |

Chemical Reactions Analysis

Types of Reactions

6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine core can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylthio group can interact with enzyme active sites, potentially inhibiting their activity. The pyrimidine core can interact with nucleic acids, affecting their function. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Anti-HIV-1 Activity

The anti-HIV-1 activity of HEPT derivatives is highly dependent on substituents at the C-6 phenylthio group and the C-5 position of the thymine ring. Below is a comparative analysis of key analogs:

Table 1: Anti-HIV-1 Activity of Selected HEPT Derivatives

Key Observations:

C-6 Substituent Effects: Meta-substituted bulky groups (e.g., 3-tert-butyl, 3,5-dimethyl, 3-trifluoromethyl) significantly enhance potency by improving hydrophobic interactions with the NNIBP .

C-5 Substituent Effects :

- Branched alkyl groups (e.g., isopropyl, cyclopropyl) at C-5 improve potency by reducing rotational entropy and optimizing binding geometry. For example, Compound 11l (C-5 isopropyl) achieves an EC₅₀ of 0.21 µM, outperforming HEPT .

- Cyclopropyl groups (as in Cyclopropyl-HEPT) introduce conformational rigidity, leading to sub-100 nM activity .

Structural and Pharmacokinetic Comparisons

Table 2: Physicochemical and Pharmacokinetic Properties

Key Observations:

- All compounds adhere to Lipinski’s Rule of Five (MW < 500, LogP < 5, hydrogen bond donors ≤ 5), supporting oral bioavailability .

Binding Mode and Resistance Profile

- 3'-t-BuHEPT : Predicted to form hydrogen bonds with Lys101 and π-π interactions with Tyr181/188, similar to Compound 11l .

- Compound 11l : Demonstrated resistance to common RT mutations (e.g., K103N) due to its optimized hydrophobic interactions .

- Cyclopropyl-HEPT : Exhibits broad-spectrum activity against mutant HIV-1 strains, attributed to its rigid C-5 substituent .

Biological Activity

6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine, also known by its CAS number 137897-66-6, is a compound belonging to the class of pyrimidinediones. Its molecular formula is , and it has garnered attention for its potential biological activities, including antioxidant properties and effects on cellular mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity , which is crucial in preventing oxidative stress-related damage in biological systems. The presence of the tert-butyl group is significant as it enhances the stability and reactivity of the compound, contributing to its antioxidant capabilities.

The biological activity of this compound may involve several mechanisms:

- Scavenging Free Radicals : The thioether group can interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Modulation of Enzymatic Activity : It may influence various enzymes involved in oxidative stress responses, potentially enhancing the body's natural defense mechanisms.

Case Studies

- Cell Culture Studies : In vitro studies have shown that this compound can reduce cell viability loss in oxidative stress conditions induced by hydrogen peroxide. This indicates a protective effect on cellular health.

- Animal Models : In vivo experiments demonstrated that administration of this compound in rodent models resulted in decreased markers of oxidative stress and inflammation, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Comparative Analysis of Biological Activities

| Compound Name | Molecular Formula | Antioxidant Activity | Other Notable Effects |

|---|---|---|---|

| This compound | C18H24N2O4S | High | Protective against oxidative stress |

| Similar Thioether Compounds | Varies | Moderate to High | Varies based on structure |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thioether compounds. The incorporation of hydroxyethoxy groups has been shown to improve solubility and bioavailability, making such compounds more effective in biological systems.

Q & A

Basic: What are the recommended synthetic routes for 6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thiol-containing intermediate (e.g., 3-tert-butylbenzenethiol) can react with a thymine derivative functionalized with a leaving group (e.g., halogen or activated hydroxyl). Key steps include:

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is often used to enhance solubility of hydrophobic intermediates .

- Catalysis : Triethylamine (Et₃N) aids in deprotonation and scavenging HCl during thioether formation .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and optimize reaction time (e.g., 3 days for complete conversion) .

- Purification : Column chromatography with silica gel or recrystallization ensures purity.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., hydroxyethoxy group interactions) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl group at δ ~1.3 ppm) and confirms thioether linkage.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Computational methods : Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO levels) to correlate with reactivity .

Advanced: What experimental designs are suitable for studying this compound’s mechanism of action in biological systems?

Answer:

Use a tiered approach:

- In vitro assays : Screen for enzyme inhibition (e.g., thymidine phosphorylase) using UV-Vis spectroscopy to monitor substrate depletion .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins.

- Cellular models : Validate activity in cell lines (e.g., cancer cells) with dose-response curves and apoptosis markers (e.g., caspase-3 activation).

- Control experiments : Include structurally analogous compounds (e.g., without the tert-butyl group) to isolate steric/electronic effects .

Advanced: How can conflicting data on this compound’s solubility and stability be resolved?

Answer:

Contradictions often arise from methodological variability. Address them via:

- Standardized protocols : Use biorelevant media (e.g., simulated gastric fluid) for solubility studies .

- Accelerated stability testing : Expose the compound to heat/humidity (40°C/75% RH) and monitor degradation via HPLC.

- Cross-lab validation : Replicate experiments in independent labs using identical batches and analytical conditions .

- Theoretical modeling : Predict degradation pathways using software like Gaussian or ADF to guide experimental validation .

Advanced: What environmental impact assessment frameworks are appropriate for this compound?

Answer:

Adopt the INCHEMBIOL project’s framework :

- Fate studies : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd) to model environmental distribution.

- Biotic transformations : Use microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions.

- Toxicity tiers : Start with Daphnia magna acute toxicity tests (EC₅₀), then progress to zebrafish embryo assays.

- Long-term monitoring : Track bioaccumulation in model ecosystems (e.g., mesocosms) over 1–2 years.

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Parameter optimization : Refine DFT calculations using solvent models (e.g., PCM for aqueous environments) .

- Molecular dynamics (MD) simulations : Simulate protein-ligand interactions over 100+ ns to account for conformational flexibility.

- Experimental validation : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with smaller groups) to test steric hypotheses .

- Statistical analysis : Apply multivariate regression to identify physicochemical properties (e.g., logP, polar surface area) driving bioactivity .

Basic: What are the critical steps in designing a reproducible synthesis protocol for this compound?

Answer:

- Precursor validation : Confirm purity of starting materials (e.g., thymine derivatives) via melting point and NMR.

- Reaction scaling : Maintain stoichiometric ratios (e.g., 1:1 thiol-to-thymine derivative) and avoid excess reagents to minimize byproducts .

- Inert conditions : Use nitrogen/argon atmospheres to prevent oxidation of thiol groups.

- Documentation : Record detailed reaction logs (time, temperature, yields) to enable replication .

Advanced: How should a theoretical framework guide the study of this compound’s structure-activity relationships (SAR)?

Answer:

- Conceptual grounding : Link to existing theories (e.g., Hammett σ values for electronic effects of substituents) .

- Hypothesis-driven design : Test whether steric bulk (tert-butyl) enhances target selectivity via molecular docking.

- Data integration : Combine SAR data with cheminformatics tools (e.g., QSAR models) to predict untested analogs .

- Peer critique : Compare results against prior studies on similar thymine derivatives to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.